Cas no 38964-35-1 (N-[(1S,6R,7S,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl]acetamide)

N-[(1S,6R,7S,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl]acetamide structure
38964-35-1 structure
Product Name:N-[(1S,6R,7S,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl]acetamide
CAS No:38964-35-1
MF:C9H14N2O2
MW:182.219662189484
CID:1496859
PubChem ID:12018901
Update Time:2025-04-21

N-[(1S,6R,7S,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(1S,6R,7S,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl]acetamide
    • N-Acetylnorloline
    • N-Acetyl-N-demethylloline
    • SCHEMBL22140471
    • 38964-35-1
    • N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide
    • Demethyl-N-acetylloline
    • Acetamide, N-(hexahydro-2,4-methano-4H-furo(3,2-b)pyrrol-3-yl)-, (2R-(2alpha,3alpha,3abeta,4alpha,6abeta))-
    • Inchi: 1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12)/t6-,7+,8-,9+/m0/s1
    • InChI Key: BWGXNGORZPWYGZ-UYXSQOIJSA-N
    • SMILES: O1[C@@H]2CN3CC[C@H]1[C@@H]3[C@H]2NC(C)=O

Computed Properties

  • Exact Mass: 182.10562
  • Monoisotopic Mass: 182.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6A^2
  • XLogP3: -0.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.28
  • Boiling Point: 379.6°C at 760 mmHg
  • Flash Point: 183.4°C
  • Refractive Index: 1.577
  • PSA: 41.57
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